ETHYL 6-({N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDO}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Overview
Description
Ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(phenylsulfonyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring, a phenylsulfonyl group, and a tetrahydropyrimidine core. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 6-({N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDO}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride.
Formation of the Tetrahydropyrimidine Core: This step involves the condensation of an appropriate aldehyde with urea or thiourea to form the tetrahydropyrimidine ring.
Final Coupling: The final step involves coupling the benzodioxole and phenylsulfonyl intermediates with the tetrahydropyrimidine core under suitable conditions, such as using a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(phenylsulfonyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or phenylsulfonyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(phenylsulfonyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 6-({N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDO}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways.
Comparison with Similar Compounds
When compared to similar compounds, ETHYL 6-({N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDO}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(3-pyridinylcarbonyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a pyridinylcarbonyl group instead of a phenylsulfonyl group.
Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate: This compound lacks the tetrahydropyrimidine core and has a simpler structure.
The uniqueness of this compound lies in its potential for diverse applications and its complex molecular architecture, which allows for a wide range of chemical modifications and functionalizations.
Properties
IUPAC Name |
ethyl 6-[[benzenesulfonyl(1,3-benzodioxol-5-ylmethyl)amino]methyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O8S/c1-3-38-28(33)26-23(30-29(34)31-27(26)20-10-12-21(37-2)13-11-20)17-32(41(35,36)22-7-5-4-6-8-22)16-19-9-14-24-25(15-19)40-18-39-24/h4-15,27H,3,16-18H2,1-2H3,(H2,30,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJQVKBXMLLZGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN(CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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